molecular formula C4H7N3O3 B1237362 Urea, (3-oxo-4-isoxazolidinyl)-, (R)- CAS No. 53459-33-9

Urea, (3-oxo-4-isoxazolidinyl)-, (R)-

Cat. No.: B1237362
CAS No.: 53459-33-9
M. Wt: 145.12 g/mol
InChI Key: JWDWANYTYNRWOR-UWTATZPHSA-N
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Description

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- is a chiral urea derivative featuring a fused isoxazolidinyl ring system with a ketone group at the 3-position. The (R)-configuration denotes stereochemical specificity at the chiral center, which is critical for its biological activity and molecular interactions. Its synthesis likely involves cyclization reactions or condensation of urea precursors with isoxazolidinyl intermediates, analogous to methods described for structurally related oxazolidinones and thiazolidines .

Properties

CAS No.

53459-33-9

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

[(4R)-3-oxo-1,2-oxazolidin-4-yl]urea

InChI

InChI=1S/C4H7N3O3/c5-4(9)6-2-1-10-7-3(2)8/h2H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1

InChI Key

JWDWANYTYNRWOR-UWTATZPHSA-N

SMILES

C1C(C(=O)NO1)NC(=O)N

Isomeric SMILES

C1[C@H](C(=O)NO1)NC(=O)N

Canonical SMILES

C1C(C(=O)NO1)NC(=O)N

Other CAS No.

53459-33-9

Synonyms

5-carboxamido-4-amino-3-isoxazolidone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino and a carboxamido group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites and preventing their normal function. This inhibition can occur through mechanisms such as competitive inhibition or covalent modification of the enzyme . The molecular pathways involved may include the disruption of metabolic processes or signaling pathways within cells .

Comparison with Similar Compounds

Core Functional Groups

  • Urea, (3-oxo-4-isoxazolidinyl)-, (R)- : Combines a urea moiety (-NH-CO-NH-) with a 3-oxo-4-isoxazolidinyl ring. The isoxazolidinyl group introduces rigidity and stereochemical complexity.
  • Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide): Replace the isoxazolidinyl ring with a thioxothiazolidinyl system, incorporating sulfur and ketone groups. This enhances electron-withdrawing properties and metal-binding capacity .
  • Oxazolidinone derivatives (e.g., [2-(4-benzyl-2-oxo-oxazolidin-3-yl)-2-oxo-ethyl]-phosphonic acid diethyl ester): Feature a 2-oxazolidinone ring fused to urea or phosphonate groups, offering distinct hydrogen-bonding and hydrolytic stability profiles .

Stereochemical Complexity

The (R)-configuration of the target compound contrasts with racemic or (S)-configured analogs in other studies.

Enzyme Inhibition

  • Thioxothiazolidinyl-acetamides : Exhibit potent urease inhibition (IC₅₀ values in micromolar range), attributed to thioxo groups coordinating to nickel in the enzyme’s active site .

Photochemical Behavior

Stability and Environmental Impact

  • Urea Derivatives in SCR Systems : Urea-related compounds (e.g., biuret, cyanuric acid) in SCR exhaust systems degrade at high temperatures (>150°C), forming deposits . The isoxazolidinyl ring in the target compound may confer thermal stability, though empirical data are lacking.

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